![molecular formula C13H11NO3S B1374898 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde CAS No. 834884-68-3](/img/structure/B1374898.png)
6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde
Overview
Description
“6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C13H11NO3S . Its molecular weight is 261.30 g/mol . It’s also known by other names such as “6-(4-methylsulfonylphenyl)picolinaldehyde” and "6-(4-methylsulfonylphenyl)pyridine-2-carbaldehyde" .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C13H11NO3S/c1-18(16,17)12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3
. The SMILES string is CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=N2)C=O
. These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a melting point range of 166-170 °C . It has a XLogP3-AA value of 1.5, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
C13H11NO3S C_{13}H_{11}NO_{3}S C13H11NO3S
, is a versatile molecule used in various fields of research .Drug Design and Pharmacology
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde: is noted for its role in drug design and pharmacology. The introduction of the methyl phenyl sulfone group into drug molecules can enhance the antiproliferative activity against tumor cells. This functional group is widely utilized in the development of antitumor drugs, indicating its potential in cancer therapy research .
Organic Synthesis
As a heterocyclic building block, this compound is valuable in organic synthesis. It can be used to construct more complex molecules, particularly those with potential pharmacological activities. Its reactivity allows for various chemical transformations, making it a key starting material in synthetic chemistry .
Analytical Chemistry
This compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry. It can help in the quantification and detection of various chemical species through techniques like HPLC or LC-MS .
Mechanism of Action
Target of Action
The primary target of the compound 6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins by the action of COX enzymes. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are key players in the inflammatory response.
Pharmacokinetics
The compound was evaluated in vitro for its cox-2 inhibitory activity , suggesting that it has the potential to be absorbed and distributed in the body to exert its effects.
Result of Action
The inhibition of COX-2 by the compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these processes.
properties
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18(16,17)12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPJQVNERGVAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722635 | |
Record name | 6-[4-(Methanesulfonyl)phenyl]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde | |
CAS RN |
834884-68-3 | |
Record name | 6-[4-(Methanesulfonyl)phenyl]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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